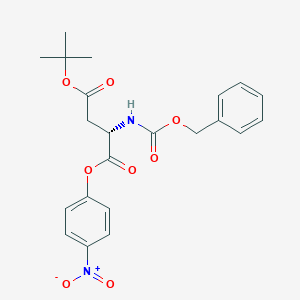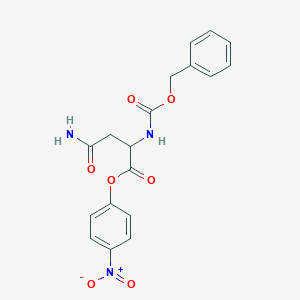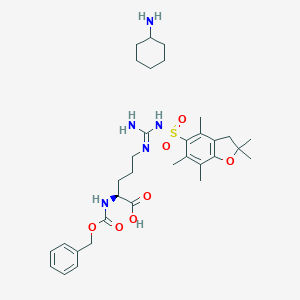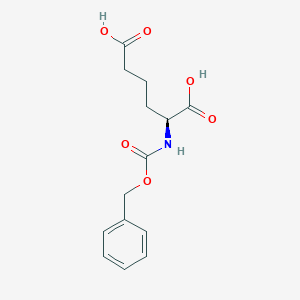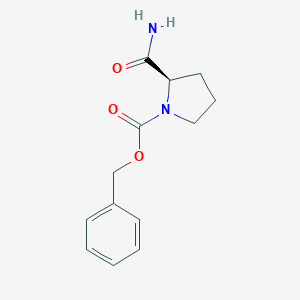
benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
Descripción general
Descripción
Benzyl carbamoylpyrrolidine carboxylates are a class of organic compounds that typically contain a benzyl group, a carbamoyl group, and a pyrrolidine ring . They are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzyl group attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The carbamoyl group is typically attached to the pyrrolidine ring .
Chemical Reactions Analysis
Again, while specific reactions involving “benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate” are not available, similar compounds often undergo reactions like oxidation, reduction, and various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, they may have different melting points, boiling points, and solubilities .
Aplicaciones Científicas De Investigación
Biologically Active Compounds and Antioxidant Activity
Research has demonstrated that natural carboxylic acids, including derivatives like benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate, exhibit significant biological activities. These compounds are structurally related to potent antioxidants, antimicrobial agents, and possess cytotoxic properties. Studies suggest that the structural configuration of these carboxylic acids influences their bioactivity, with specific focus on antioxidant and antimicrobial activities. This highlights the potential application of benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate in developing new antioxidants and antimicrobials (Godlewska-Żyłkiewicz et al., 2020).
Supramolecular Chemistry and Nanotechnology
Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate and its structural analogs are key in supramolecular chemistry. Their ability to form complex structures through hydrogen bonding and other non-covalent interactions makes them ideal for creating nanoscale materials and devices. This utility extends to polymer processing and biomedical applications, where the self-assembly properties of these compounds can be harnessed (Cantekin et al., 2012).
Enzymatic and Biomimetic Catalysis
The study of enzymatic and biomimetic catalysis involving benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate derivatives has provided insight into the mechanisms of O-atom transfer reactions. These studies have implications for the development of new catalysts and synthetic methods, illustrating the compound's role in understanding and mimicking biological processes (Blain et al., 2002).
Material Science and Biocompatibility
Research on hyaluronan esterification, including derivatives of benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate, has led to the development of new materials with varied biological properties. These materials are promising for clinical applications due to their biocompatibility, suggesting potential use in tissue engineering and drug delivery systems (Campoccia et al., 1998).
Biocatalyst Inhibition and Fermentation Technology
Understanding the inhibition of biocatalysts by carboxylic acids, including benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate derivatives, is crucial for optimizing fermentation processes. This research addresses the challenge of producing bio-renewable chemicals and fuels, highlighting the compound's relevance in industrial microbiology and biochemical engineering (Jarboe et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426215 | |
| Record name | Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
62937-47-7 | |
| Record name | Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-L-Prolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

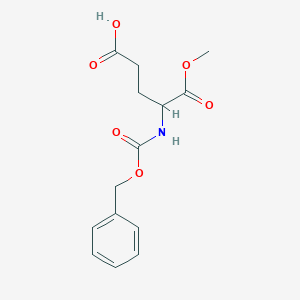
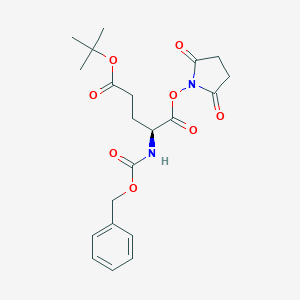
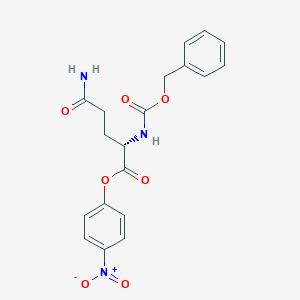
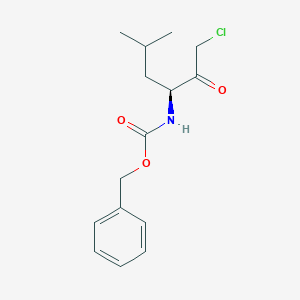
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)
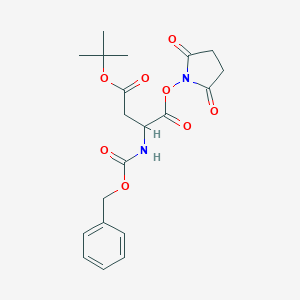
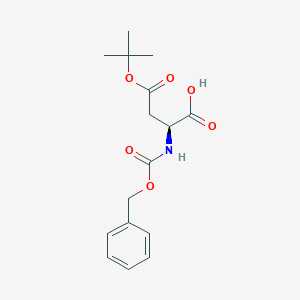
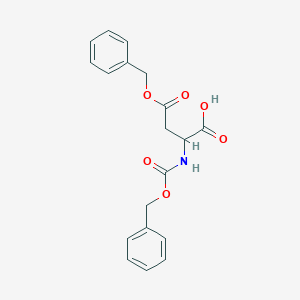
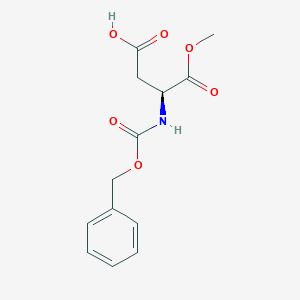
![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)
